2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile
Description
Properties
Molecular Formula |
C16H16N5+ |
|---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile |
InChI |
InChI=1S/C16H15N5/c1-12-7-3-5-9-14(12)20-18-16(11-17)19-21(20)15-10-6-4-8-13(15)2/h3-10H,1-2H3,(H,18,19)/p+1 |
InChI Key |
LDICDPFUGWPYED-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC=CC=C1N2[NH2+]C(=NN2C3=CC=CC=C3C)C#N |
Origin of Product |
United States |
Preparation Methods
Substituted Nitrile and Azide Precursors
-
Nitrile substrate : 2-Methylphenylacetonitrile serves as the nitrile source, introducing the 2-methylphenyl group at position 5 during cycloaddition.
-
Azide component : 2-Methylphenyl azide, synthesized via diazotization of 2-methylaniline followed by sodium azide treatment, provides the N1 and N2 substituents.
Reaction conditions:
Table 1. Cycloaddition Optimization Parameters
| Parameter | Optimal Value | Yield Range |
|---|---|---|
| Temperature | 120°C | 65–72% |
| Catalyst Loading | 10 mol% ZnBr₂ | +15% yield |
| Reaction Time | 24 h | - |
Multicomponent Reaction (MCR) Strategies
The Biginelli reaction framework, adapted for tetrazole synthesis, enables simultaneous incorporation of multiple substituents.
Three-Component Coupling
-
Components :
Mechanistic Pathway :
-
Knoevenagel condensation between aldehyde and malononitrile forms α,β-unsaturated nitrile.
-
Michael addition of 5-aminotetrazole generates intermediate enamine.
Optimized Conditions :
-
Solvent: Ethanol/water (3:1) under reflux
-
Ultrasound irradiation reduces reaction time from 32 h → 45 min while improving yield (42% → 60%).
Post-Functionalization via Quaternization
The 1H-tetrazol-1-ium cation is introduced through alkylation or protonation:
N1-Alkylation with Methylating Agents
-
Selectivity : Preferential alkylation at N1 due to steric hindrance from 2-methylphenyl groups.
-
Workup : Precipitation with diethyl ether yields the crystalline tetrazolium salt.
Table 2. Quaternization Efficiency
| Methylating Agent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|
| Methyl iodide | 25°C | 58% | 89% |
| Methyl triflate | 0°C | 82% | 95% |
Alternative Routes via Tetrazolium Salt Modification
Patent data reveals methods for introducing cyano groups to pre-formed tetrazolium salts:
Cyanation at Position 5
-
Substrate : 2,3-Bis(2-methylphenyl)-1H-tetrazol-1-ium bromide
-
Reagent : Trimethylsilyl cyanide (TMSCN) in dichloromethane
-
Conditions :
Key Observation :
-
Regioselective cyanation occurs at C5 due to charge-directed reactivity (N1⁺ stabilizes transition state).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR :
-
IR :
Challenges and Limitations
-
Regioselectivity Control : Competing formation of 1,4-disubstituted isomers necessitates careful catalyst selection.
-
Acid Sensitivity : The nitrile group undergoes hydrolysis under strongly acidic conditions (pH < 3).
-
Scalability Issues : Ultrasound-assisted methods face energy transfer limitations in batch reactors .
Chemical Reactions Analysis
Types of Reactions
Carbon tetrachloride undergoes several types of chemical reactions, including:
Substitution Reactions: Carbon tetrachloride can undergo nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: Carbon tetrachloride can be reduced to form chloroform, methylene chloride, and methyl chloride.
Oxidation Reactions: Although less common, carbon tetrachloride can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH⁻), ammonia (NH₃), and alkoxide ions (RO⁻). These reactions typically occur under basic conditions.
Reduction: Reducing agents such as zinc and hydrochloric acid (Zn/HCl) or sodium borohydride (NaBH₄) can be used to reduce carbon tetrachloride.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize carbon tetrachloride under specific conditions.
Major Products Formed
Substitution: Products include chloroform, methylene chloride, and methyl chloride.
Reduction: Products include chloroform, methylene chloride, and methyl chloride.
Oxidation: Products can include carbon dioxide (CO₂) and chlorine gas (Cl₂).
Scientific Research Applications
Carbon tetrachloride has several scientific research applications, including:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in laboratory settings to induce liver damage in animal models for studying liver diseases and hepatotoxicity.
Medicine: Historically used as an anesthetic and in the treatment of hookworm infections, although its use has been discontinued due to toxicity.
Mechanism of Action
Carbon tetrachloride exerts its effects primarily through the formation of reactive intermediates. When metabolized in the liver, carbon tetrachloride is converted to trichloromethyl radicals (CCl₃•) by cytochrome P450 enzymes. These radicals can cause lipid peroxidation, leading to cell membrane damage and hepatocellular injury. The trichloromethyl radicals can also form adducts with cellular macromolecules, further contributing to toxicity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Tetrazole Derivatives
Key Observations :
Structural Complexity: The target compound is less complex than Netupitant or Indisulam but shares aromatic substitution patterns (e.g., methylphenyl groups) that enhance lipophilicity.
Functional Group Influence: The cyano group in the target compound and ’s pyrazole derivative both contribute to electron-deficient aromatic systems, enhancing stability and reactivity in nucleophilic environments.
Thermal Stability : ’s compound exhibits a high melting point (214.4°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding via NH₂). The target compound’s melting point is unreported but may be lower due to reduced hydrogen-bonding capacity.
Research Implications and Limitations
Biological Activity
2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile, also known as Cyanoditolyl Tetrazolium Chloride, is a tetrazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing from various studies and data.
- Molecular Formula : C16H14ClN5
- Molecular Weight : 311.769 g/mol
- CAS Number : 102568-47-8
| Property | Value |
|---|---|
| Molecular Formula | C16H14ClN5 |
| Molecular Weight | 311.769 g/mol |
| Boiling Point | 416.7ºC |
Synthesis
The synthesis of 2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile typically involves palladium-catalyzed cross-coupling reactions, which are effective for creating substituted tetrazoles. The synthetic pathway often includes the reaction of 2-methylphenyl derivatives with appropriate nitriles under controlled conditions to yield the tetrazole structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of tetrazole derivatives, including 2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile. These compounds have been shown to inhibit tubulin polymerization, a critical process in cell division.
- Mechanism of Action : The compound acts at the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant for multidrug-resistant cancer cells that overexpress P-glycoprotein.
-
Case Studies :
- In vitro studies demonstrated that derivatives similar to 2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile exhibited IC50 values ranging from 3 to 20 nM against various human tumor cell lines, indicating potent antiproliferative activity .
- In vivo studies using xenograft models showed significant tumor growth reduction when treated with these compounds, suggesting their clinical potential as antimitotic agents .
Table 2: Antiproliferative Activity Data
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 4l | HL-60 | 1.3 - 8.1 |
| 4l | A549 | >100 |
| 4l | Jurkat | 3.8 |
Cytotoxicity and Safety
While exploring the biological activity of tetrazoles, it is crucial to assess their cytotoxicity. Preliminary toxicity studies indicate that while some derivatives exhibit significant anticancer properties, they may also show varying levels of toxicity towards normal cells. Therefore, further optimization is required to enhance selectivity towards cancer cells while minimizing adverse effects on healthy tissues.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2,3-bis(2-methylphenyl)-1H-tetrazol-1-ium-5-carbonitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The tetrazole core can be synthesized via [1,3-dipolar cycloaddition] between nitriles and azides under thermal or catalytic conditions. For example, catalyst-free aqueous synthesis methods (e.g., Knoevenagel condensation/cycloaddition) minimize side reactions and enhance regioselectivity . Optimization involves adjusting reaction temperature (70–100°C), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios of 2-methylphenyl-substituted precursors. Purification via recrystallization (using aqueous ethanol) or column chromatography ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this tetrazole derivative?
- Methodological Answer : A combination of X-ray crystallography (using SHELX programs for refinement ), ¹H/¹³C NMR (to assign substituent positions on the tetrazole ring), and high-resolution mass spectrometry (HRMS) provides unambiguous structural confirmation. For ambiguous NMR signals (e.g., overlapping aromatic protons), crystallographic data resolves positional uncertainties .
Q. What are the key stability considerations for this compound under different storage and experimental conditions?
- Methodological Answer : Stability tests should include:
- Thermal stability : TGA/DSC analysis to identify decomposition thresholds (e.g., >200°C).
- Photostability : UV-vis spectroscopy under controlled light exposure.
- Hydrolytic stability : HPLC monitoring (C18 columns, acetonitrile/water mobile phase) at varying pH (3–9) . Store in amber vials at –20°C under inert atmosphere to prevent degradation.
Advanced Research Questions
Q. How can researchers resolve contradictions between observed spectral data (e.g., NMR, IR) and computational predictions for substituent positions on the tetrazole ring?
- Methodological Answer : Discrepancies often arise from steric/electronic effects or dynamic processes (e.g., tautomerism). Strategies include:
- Cross-validation : Compare experimental data with Density Functional Theory (DFT)-calculated spectra (e.g., B3LYP/6-31G* level).
- Isotopic labeling : Use ¹⁵N-labeled azides in synthesis to track nitrogen environments via ¹⁵N NMR .
- Crystallographic refinement : SHELXL-generated electron density maps clarify ambiguous substituent orientations .
Q. How should experimentalists design mechanistic studies to elucidate the formation of the tetrazole ring in this compound?
- Methodological Answer : Mechanistic insights can be gained via:
- Intermediate trapping : Quench reactions at timed intervals and analyze intermediates via LC-MS.
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated reactants.
- Computational modeling : Transition-state analysis (e.g., using Gaussian) to identify rate-determining steps .
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes, receptors) in drug discovery contexts?
- Methodological Answer :
- Biophysical assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities.
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes .
- Molecular docking : Use AutoDock Vina to predict interaction hotspots, validated by mutagenesis studies .
Q. How can researchers address challenges in chromatographic separation of structurally similar byproducts during synthesis?
- Methodological Answer :
- HPLC optimization : Use gradient elution with trifluoroacetic acid (TFA) as an ion-pairing agent to resolve co-eluting species.
- Chiral columns : For enantiomeric byproducts, employ Chiralpak AD-H columns with hexane/isopropanol mobile phases.
- LC-MS/MS : Fragment ions (e.g., m/z ratios) differentiate isomers with identical retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
